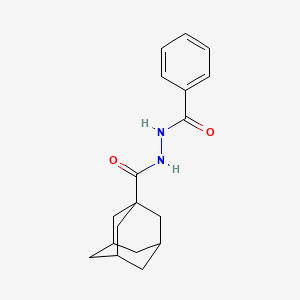
N'-(adamantane-1-carbonyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(adamantane-1-carbonyl)benzohydrazide is a compound that combines the unique structural features of adamantane and benzohydrazide Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while benzohydrazide is a derivative of hydrazine, often used in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(adamantane-1-carbonyl)benzohydrazide typically involves the reaction of adamantane-1-carboxylic acid with hydrazine hydrate to form adamantane-1-carbohydrazide. This intermediate is then reacted with benzoyl chloride under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for N’-(adamantane-1-carbonyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(adamantane-1-carbonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzohydrazide moiety .
Wissenschaftliche Forschungsanwendungen
N’-(adamantane-1-carbonyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N’-(adamantane-1-carbonyl)benzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or disrupt cellular processes. The adamantane moiety provides stability and enhances the compound’s ability to interact with biological targets, while the benzohydrazide group can form hydrogen bonds and other interactions with proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane derivatives: Such as amantadine and rimantadine, known for their antiviral properties.
Benzohydrazide derivatives: Including isoniazid, used as an antituberculosis drug.
Uniqueness
N’-(adamantane-1-carbonyl)benzohydrazide is unique due to the combination of the adamantane and benzohydrazide moieties. This dual structure imparts both stability and reactivity, making it a versatile compound for various applications. Its potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent, sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C18H22N2O2 |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N'-benzoyladamantane-1-carbohydrazide |
InChI |
InChI=1S/C18H22N2O2/c21-16(15-4-2-1-3-5-15)19-20-17(22)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H,19,21)(H,20,22) |
InChI-Schlüssel |
GMRKBTOYTFNOLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


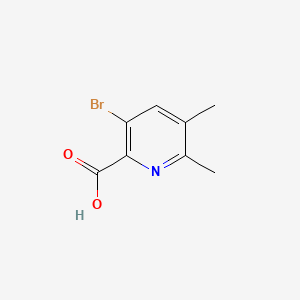
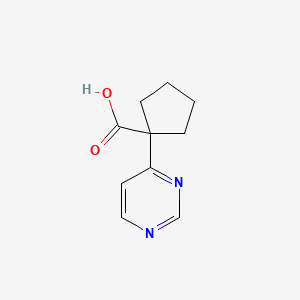
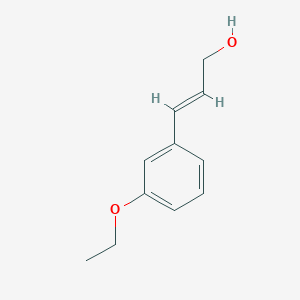
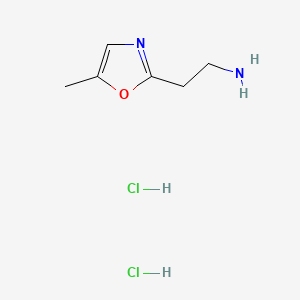
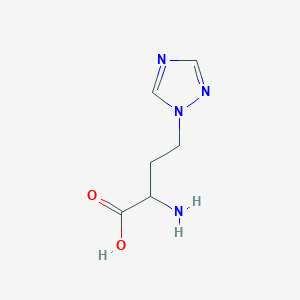
![5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585295.png)
![2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13585303.png)
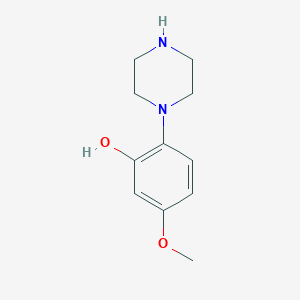

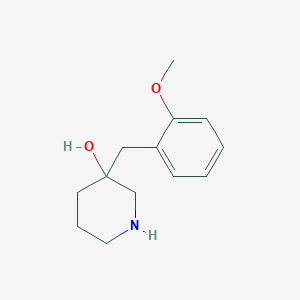
![2-[(3,4-Dichlorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13585326.png)
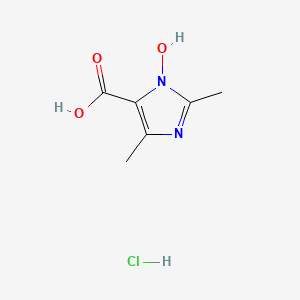

![tert-butylN-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B13585346.png)
